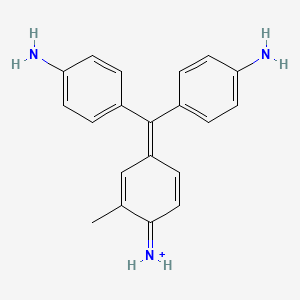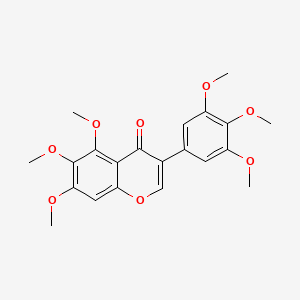
Adamantan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantan-1-aminium is an ammonium ion derivative and a member of adamantanes. It is a conjugate acid of an amantadine. It derives from a hydride of an adamantane.
科学的研究の応用
Neurodegenerative Disease Research
Adamantan-1-aminium derivatives have been thoroughly studied for their therapeutic potential in neurodegenerative diseases. Compounds such as amantadine and memantine, which are derivatives of adamantane, have been used in treating conditions like dementia, Alzheimer's, and Parkinson's diseases. Research indicates that some derivatives, particularly 1-fluoro- and 1-phosphonic acid adamantane, might have pharmacological potentials exceeding those of amantadine and memantine in treating these neurodegenerative conditions (Dembitsky, Gloriozova & Poroikov, 2020).
Additionally, other adamantane derivatives like N-(2-adamantyl)-N-(para-bromophenyl)-amine (ladasten) have shown the ability to modulate animal performance in different learning paradigms and are being studied for their neuroprotective properties and effects on synaptic plasticity in the hippocampus, which is a critical area for learning and memory (Mikhaylova et al., 2007).
Pharmacokinetics and Drug Interaction Studies
The pharmacokinetics and interactions of adamantane derivatives like amantadine in the central nervous system have been subjects of extensive research. Studies have been conducted to estimate the concentrations of these compounds under therapeutic conditions, exploring their distribution in various brain areas and their interactions with receptors such as the N-methyl-D-aspartate (NMDA) receptor (Kornhuber et al., 1995).
Potential Antimicrobial and Antioxidant Applications
Adamantane derivatives have also been studied for their antimicrobial and antioxidant properties. For instance, the synthesis and pharmacological study of alpha-phenyl-1-adamantanemethanamine showed possible glutamatergic (NMDA), anti-GABAergic, and antiglycinergic components in the action mechanism of this adamantane derivative, suggesting potential applications beyond neurology (Marakos et al., 1991).
特性
分子式 |
C10H18N+ |
|---|---|
分子量 |
152.26 g/mol |
IUPAC名 |
1-adamantylazanium |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/p+1 |
InChIキー |
DKNWSYNQZKUICI-UHFFFAOYSA-O |
SMILES |
C1C2CC3CC1CC(C2)(C3)[NH3+] |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




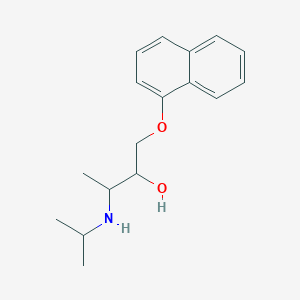
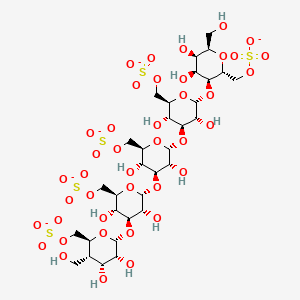

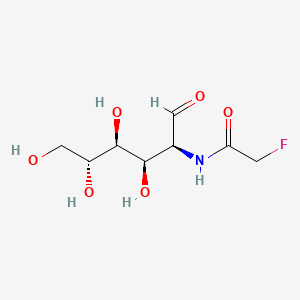
![2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1230045.png)
![4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide](/img/structure/B1230048.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B1230049.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)
![2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)
